BENGHE Foundational & Exploratory

Check Availability & Pricing

Porcine Dynorphin B (1-29) /| Leumorphin:
Sequence and Properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Dynorphin B (1-29)

Cat. No.: B1602274

Porcine Dynorphin B (1-29), or Leumorphin, is an endogenous opioid peptide derived from the
precursor protein Prodynorphin. It is a potent agonist, primarily at the kappa-opioid receptor
(KOR).

Amino Acid Sequence: The 29-amino acid sequence of porcine Dynorphin B is as follows:

Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Gin-Phe-Lys-Val-Val-Thr-Arg-Ser-GIn-Glu-Asp-Pro-Asn-Ala-Tyr-
Tyr-Glu-Glu-Leu-Phe-Asp-Val

Table 1: Physicochemical Properties of Porcine Dynorphin B (1-29)

Property Value
Molecular Formula C161H236N4204s
Molecular Weight 3527.85 g/mol

Leumorphin, Prodynorphin 228-256 (porcine),
Dynorphin B-29

Alternative Names

Quantitative Pharmacological Data

Dynorphin B-29 interacts with multiple opioid receptor types. Early studies indicated that the
synthesized porcine peptide displaces mu (p) and kappa (k) receptor ligands with similar
affinity, while having a lower affinity for the delta (&) receptor.[1] Functional activity, measured
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by the inhibition of smooth muscle contraction, shows potency in the order of guinea pig ileum
> mouse vas deferens > rabbit vas deferens > rat vas deferens.[1]

More recent studies on various dynorphin peptides provide insight into their functional
selectivity. While specific Ki and EC50 values for the full porcine Dynorphin B (1-29) are not
readily available in recent comparative literature, data for the closely related Dynorphin B (1-13)
at the delta-opioid receptor (dOR) are presented below as a reference.

Table 2: In Vitro Signaling Profile of Dynorphin Peptides at the Delta-Opioid Receptor (dOR)

B-arrestin L .
. ) GTPyS Binding CcAMP Inhibition
Ligand Recruitment ECso
ECso (nM) ICs0 (NM)

(nM)
Dynorphin B (1-13) 330 383 122
Dynorphin A (1-17) 83 488 21
Leu-Enkephalin 17 1.86 5.3

This data is provided for comparative purposes and was generated using CHO cells expressing
the OOR. It illustrates the concept of functional selectivity among dynorphin peptides.

Biosynthesis and Processing

Dynorphin peptides are synthesized as part of a larger precursor protein, Prodynorphin (pDyn).
Through a series of proteolytic cleavages by enzymes such as proprotein convertase 2 (PC2),
various active peptides are released.[2] Porcine Dynorphin B (1-29), or Leumorphin, is one
such product. It can be further processed to yield the shorter Dynorphin B (1-13), also known
as rimorphin.
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Caption: Biosynthetic pathway of Dynorphin B from the Prodynorphin precursor.

Signaling Pathways of Dynorphin B

Upon binding to the kappa-opioid receptor, a G-protein coupled receptor (GPCR), Dynorphin B
initiates a signaling cascade. The receptor is primarily coupled to the Gai/o family of G-
proteins.[3][4] Activation leads to the inhibition of adenylyl cyclase, resulting in decreased
intracellular cAMP levels. The dissociated Gy subunits can modulate ion channel activity, such
as inhibiting voltage-gated Ca?* channels and activating G-protein-gated inwardly rectifying K+
(GIRK) channels.[3][4] Furthermore, KOR activation triggers various mitogen-activated protein
kinase (MAPK) pathways, including ERK1/2, p38, and JNK, which are involved in longer-term
cellular responses.[2][3][4]

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b1602274?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/20401607/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9013522/
https://pubmed.ncbi.nlm.nih.gov/20401607/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9013522/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3671863/
https://pubmed.ncbi.nlm.nih.gov/20401607/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9013522/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1602274?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

é Cell Membrane )

Dynorphin B

Kappa-Opioid
Receptor (KOR)

4 Cytoplasm h

-~

~

|

I

Activates oo
\ \\\ :

MAPK Cascades

N

Adenylyl
Cyclase (ERK1/2, p38, JNK)

Caz* Channel K+ Channel

S J

ownstrean]
Effects

\V

Modulation of
Neuronal Excitability
& Gene Expression

Click to download full resolution via product page

Caption: Kappa-Opioid Receptor (KOR) signaling pathway activated by Dynorphin B.

Experimental Protocols
Peptide Sequencing by Mass Spectrometry

Determining the amino acid sequence of a peptide like Dynorphin B is foundational. The
modern standard for this is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Obijective: To verify the primary amino acid sequence of a purified peptide.
Methodology:

o Sample Preparation: The purified peptide is solubilized in a suitable buffer (e.g., 0.1% formic
acid in water).

o Enzymatic Digestion (Optional for full-length peptide): For large proteins, digestion with a
protease like trypsin is necessary. For a 29-amino acid peptide, direct analysis is often
possible.

e Liquid Chromatography (LC) Separation: The peptide solution is injected into a high-
performance liquid chromatography (HPLC) system, typically using a reversed-phase
column (e.g., C18). Peptides are separated based on hydrophobicity using a gradient of an
organic solvent like acetonitrile.

e Mass Spectrometry (MS):

o lonization: As peptides elute from the LC column, they are ionized, commonly by
electrospray ionization (ESI).

o MS1 Scan: The mass spectrometer scans for the mass-to-charge (m/z) ratios of the intact
peptide ions (precursor ions).

o Fragmentation (MS/MS): Precursor ions of interest are isolated and fragmented, typically
via collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

o MS2 Scan: The m/z ratios of the resulting fragment ions are measured.

o Data Analysis: The fragmentation pattern (MS/MS spectrum) is analyzed. The mass
differences between fragment ions (b- and y-ions) correspond to specific amino acid
residues, allowing for the reconstruction of the peptide sequence. This can be done via
database searching or de novo sequencing algorithms.
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Caption: Experimental workflow for peptide sequencing by LC-MS/MS.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b1602274?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1602274?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Radioligand Receptor Binding Assay

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to

compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the inhibition constant (Ki) of porcine Dynorphin B (1-29) at k, y, and

O opioid receptors.

Materials:

Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human
opioid receptor subtype (K, W, or d).

Radioligand: A high-affinity radioligand, e.g., [3H]-diprenorphine (non-selective) or a subtype-
selective radioligand.

Binding Buffer: 50 mM Tris-HCI, pH 7.4.[5]

Non-specific Binding Control: 10 uM Naloxone.[5]

Test Compound: Porcine Dynorphin B (1-29) at various concentrations.

Apparatus: Glass fiber filters (e.g., GF/C), cell harvester, liquid scintillation counter.

Procedure:

Membrane Preparation: Thaw cell membranes and resuspend in ice-cold binding buffer to a
final protein concentration of approximately 20 ug per reaction tube.[5]

Assay Setup: In reaction tubes, combine:

o The cell membrane suspension.

o The radioligand at a fixed concentration (e.g., 0.2 nM [?H]-diprenorphine).[5]

o Varying concentrations of the test compound (porcine Dynorphin B-29). For determining
non-specific binding, use 10 uM naloxone instead of the test compound. For total binding,
add binding buffer.
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Incubation: Incubate the mixture at room temperature for 1 hour to allow the binding to reach
equilibrium.[5]

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell
harvester. This separates receptor-bound radioligand from the free radioligand.[5]

Washing: Wash the filters multiple times with ice-cold buffer to remove any remaining
unbound radioligand.[5]

Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the
bound radioactivity using a liquid scintillation counter.[5]

Data Analysis: Plot the percentage of specific binding against the log concentration of the
test compound to determine the ICso (the concentration of test compound that inhibits 50% of
specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.[6]

cAMP Functional Assay

This assay measures the ability of a ligand to activate Gai/o-coupled receptors by quantifying

the resulting inhibition of forskolin-stimulated cAMP production.

Objective: To determine the functional potency (ECso or ICso) of porcine Dynorphin B (1-29) at

the kappa-opioid receptor.

Materials:

Cell Line: PC12 or HEK293 cells stably expressing the kappa-opioid receptor.[7]
Stimulant: Forskolin (to activate adenylyl cyclase).[7]

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES.[7]
Test Compound: Porcine Dynorphin B (1-29) at various concentrations.

cAMP Detection Kit: A commercial kit based on HTRF, ELISA, or other detection methods.[7]

Procedure:
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o Cell Plating: Seed the cells in a 96-well plate and grow to confluence.

¢ Pre-incubation: Replace the culture medium with assay buffer containing a
phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for
30 minutes.

» Compound Addition: Add varying concentrations of porcine Dynorphin B (1-29) to the wells.

o Stimulation: Add a fixed concentration of forsklin (e.g., 20 uM) to all wells (except the basal
control) to stimulate cAMP production.[7]

 Incubation: Incubate the plate at 37°C for 30 minutes.[7]

o Cell Lysis: Lyse the cells according to the cAMP detection kit manufacturer's protocol.

o CAMP Quantification: Measure the intracellular cCAMP concentration using the detection kit
and a plate reader.

o Data Analysis: Plot the CAMP levels against the log concentration of Dynorphin B (1-29) to
generate a dose-response curve and determine the ICso value for the inhibition of forskolin-
stimulated cAMP production.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Porcine Dynorphin B (1-29) / Leumorphin: Sequence
and Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1602274#amino-acid-sequence-of-porcine-
dynorphin-b-1-29]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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